molecular formula C8H3BrF3N3O B7934274 6-bromo-2-(trifluoromethyl)-1H-pyrido[2,3-d]pyrimidin-4-one

6-bromo-2-(trifluoromethyl)-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B7934274
M. Wt: 294.03 g/mol
InChI Key: LEMQPFCUXJPYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dicarbonyl compound with an aldehyde and ammonia, followed by cyclization to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione include:

  • (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione derivatives .

Uniqueness

The uniqueness of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione lies in its bicyclic lactone structure, which imparts specific chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMQPFCUXJPYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)N=C(N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC2=C1C(=O)N=C(N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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